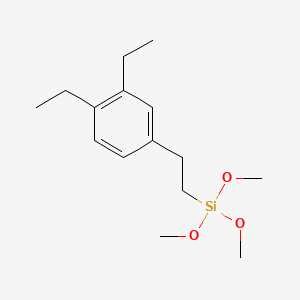

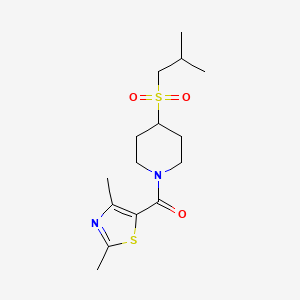

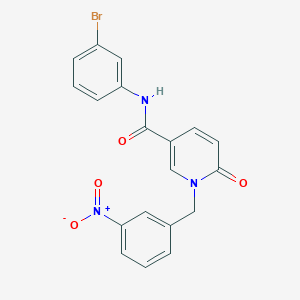

![molecular formula C17H21N3O4S B2524403 3-((4-甲氧基苯基)磺酰)-N-(2-甲基-2,4,5,6-四氢环戊[c]吡唑-3-基)丙酰胺 CAS No. 1105222-25-0](/img/structure/B2524403.png)

3-((4-甲氧基苯基)磺酰)-N-(2-甲基-2,4,5,6-四氢环戊[c]吡唑-3-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the first study, a series of new benzenesulfonamides were synthesized starting from substituted benzaldehydes. These key intermediates were prepared with various substituents, including methoxy groups, which are relevant to the compound . The synthesis involved the use of 4-hydrazinobenzenesulfonamide and aimed to explore the cytotoxicity and enzyme inhibition properties of the resulting compounds . Another study reported the synthesis of N-phenylpyrazolyl aryl methanones derivatives, which included the sulfonyl group. These compounds were synthesized through multi-step reactions and characterized using various spectroscopic techniques . The third study synthesized pyrazoline benzensulfonamides, combining pyrazoline and sulfonamide pharmacophores. These compounds were also characterized by spectroscopic methods and evaluated for their biological activities .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in the second study was elucidated using 1H NMR, 13C NMR, FT-IR, and HRMS. One of the compounds, which contained an arylsulfonyl moiety, had its crystal structure reported, providing insights into the three-dimensional arrangement of atoms within the molecule . The structural analysis is crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these sulfonamide derivatives are multi-step and require precise control over reaction conditions. The studies did not detail specific reaction mechanisms, but the use of hydrazinobenzenesulfonamide and subsequent reactions suggest the formation of pyrazole rings and the introduction of sulfonyl groups as key steps in the synthesis .

Physical and Chemical Properties Analysis

The physical properties such as melting points were determined for the N-phenylpyrazolyl aryl methanones derivatives . The chemical properties, particularly the enzyme inhibition potency, were evaluated in all studies. The compounds exhibited varying degrees of inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase, with some showing low cytotoxicity and tumor selectivity . These properties are indicative of the potential therapeutic applications of the compounds.

Biological Activities Analysis

The biological activities of these sulfonamide derivatives were a focal point in all three studies. The compounds were tested for cytotoxicity, tumor specificity, and potential as enzyme inhibitors. Some derivatives showed interesting cytotoxic activities, which could be crucial for anti-tumor activity studies. The inhibition of carbonic anhydrase and acetylcholinesterase enzymes was also significant, with Ki values in the nanomolar range, suggesting strong inhibition. The low cytotoxicity and tumor selectivity of these compounds make them good candidates for further development as enzyme inhibitors .

科学研究应用

合成和生物评价

已经进行了关于含磺胺基衍生物的合成的研究,包括与3-((4-甲氧基苯基)磺酰)-N-(2-甲基-2,4,5,6-四氢环戊[c]吡唑-3-基)丙酰胺结构相关的化合物,以及它们作为环氧合酶-2 (COX-2) 抑制剂的评价。这包括广泛的结构活性关系 (SAR) 工作,以确定 COX-2 的有效和选择性抑制剂,这是一种参与炎症过程和癌症的酶。通过这项研究鉴定出的一个显著化合物是 celecoxib,目前用于治疗风湿性关节炎和骨关节炎,因为它的 COX-2 抑制活性 (Penning et al., 1997)。

碳酸酐酶和乙酰胆碱酯酶抑制

含有类似问题中的磺胺基团的化合物已经合成并评估其对人类碳酸酐酶同工酶 (hCA I 和 hCA II) 和乙酰胆碱酯酶 (AChE) 酶的抑制作用。这些研究旨在开发用于治疗与这些酶相关的疾病的新候选药物,突出了该化合物在治疗应用中的潜力 (Ozmen Ozgun et al., 2019)。

抗癌和抗微生物应用

关于磺胺基衍生物的研究,包括类似于3-((4-甲氧基苯基)磺酰)-N-(2-甲基-2,4,5,6-四氢环戊[c]吡唑-3-基)丙酰胺的结构,还探讨了它们对各种癌细胞系的细胞毒活性和抗微生物性质。这些研究有助于持续寻找新的化疗药物和抗微生物化合物,可能导致开发用于癌症和传染病的新治疗方法 (Gul et al., 2016)。

属性

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-20-17(14-4-3-5-15(14)19-20)18-16(21)10-11-25(22,23)13-8-6-12(24-2)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWKNQHMTGSEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

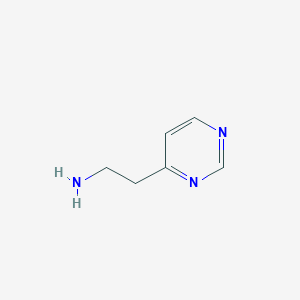

![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)

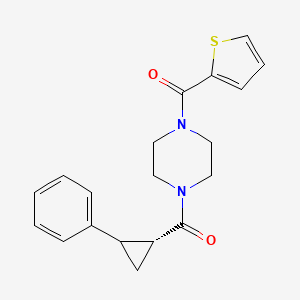

![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)

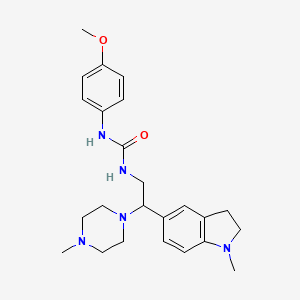

![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)